2-((2-Isopropoxyethyl)thio)pyrimidine-4,6-diamine
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Overview
Description
2-((2-Isopropoxyethyl)thio)pyrimidine-4,6-diamine is a heterocyclic compound that features a pyrimidine ring substituted with an isopropoxyethylthio group at the 2-position and amino groups at the 4- and 6-positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Isopropoxyethyl)thio)pyrimidine-4,6-diamine typically involves the reaction of 2-chloropyrimidine-4,6-diamine with 2-isopropoxyethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group displaces the chlorine atom on the pyrimidine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-((2-Isopropoxyethyl)thio)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the pyrimidine ring itself.
Substitution: The amino groups at the 4- and 6-positions can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions involving the amino groups.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the pyrimidine ring or modified functional groups.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
2-((2-Isopropoxyethyl)thio)pyrimidine-4,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Isopropoxyethyl)thio)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Thiopyrimidine derivatives: Compounds with a sulfur atom at the 2-position of the pyrimidine ring.
Pyrimidine-4,6-diamine derivatives: Compounds with amino groups at the 4- and 6-positions of the pyrimidine ring.
Uniqueness
2-((2-Isopropoxyethyl)thio)pyrimidine-4,6-diamine is unique due to the presence of the isopropoxyethylthio group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16N4OS |
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Molecular Weight |
228.32 g/mol |
IUPAC Name |
2-(2-propan-2-yloxyethylsulfanyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C9H16N4OS/c1-6(2)14-3-4-15-9-12-7(10)5-8(11)13-9/h5-6H,3-4H2,1-2H3,(H4,10,11,12,13) |
InChI Key |
YUBXIZXHYHVNTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCSC1=NC(=CC(=N1)N)N |
Origin of Product |
United States |
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